(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucamalol can be synthesized through the extraction of essential oils from the leaves of Eucalyptus camaldulensis. The extraction methods include steam distillation, hydro-distillation, and solvent extraction . The essential oil is then subjected to gas chromatography-mass spectrometry to isolate and identify Eucamalol .
Industrial Production Methods: Industrial production of Eucamalol involves large-scale extraction of essential oils from Eucalyptus leaves, followed by purification processes to isolate the compound. The use of supercritical fluid extraction has also been explored for its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize Eucamalol.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce Eucamalol.
Substitution: Halogenation reactions using reagents like chlorine or bromine can substitute hydrogen atoms in Eucamalol.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Eucamalol, which have distinct biological and chemical properties .
Scientific Research Applications
Eucamalol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of natural insect repellents and antimicrobial agents
Mechanism of Action
Eucamalol exerts its effects primarily through its interaction with biological membranes and enzymes. It disrupts the cell membranes of microorganisms, leading to cell lysis and death. Additionally, Eucamalol inhibits the activity of certain enzymes involved in the metabolic pathways of insects, making it an effective repellent .
Comparison with Similar Compounds
Eucalyptol (1,8-Cineole): Another major component of Eucalyptus oil with similar antimicrobial and insect repellent properties.
Citronellal: Known for its strong insect repellent activity.
Limonene: Exhibits antimicrobial and insecticidal properties.
Uniqueness of Eucamalol: Eucamalol is unique due to its specific molecular structure, which provides a distinct mode of action compared to other similar compounds. Its combination of antimicrobial and insect repellent properties makes it a valuable compound for various applications .
Eucamalol continues to be a subject of extensive research due to its potential applications in multiple fields. Its natural origin and diverse biological activities make it a promising compound for future developments in medicine, industry, and environmental science.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3R,4R)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
ZPACRXLIAKZISA-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC(=C[C@@H]1O)C=O |
Canonical SMILES |
CC(C)C1CCC(=CC1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.